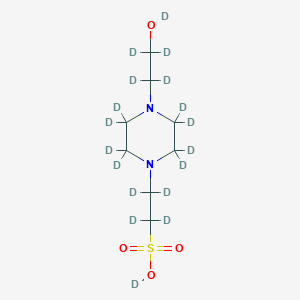
Sodium 3-methyl-2-oxobutanoate-13C4,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Sodium 3-methyl-2-oxobutanoate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is produced in solid form, with a purity of ≥98.0% . It is stored at -20°C to protect it from light and maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C4,d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms.
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves its incorporation into metabolic pathways. The labeled isotopes allow researchers to trace the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:
Sodium 3-methyl-2-oxobutanoate-13C4,d3: Labeled with deuterium and carbon-13, but with a different isotopic composition.
Sodium 3-methyl-2-oxobutanoate: The unlabeled form of the compound.
These similar compounds are used in various research applications, but the specific labeling of this compound provides unique advantages in tracing and studying metabolic pathways.
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
146.092 g/mol |
IUPAC Name |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |
InChI Key |
WIQBZDCJCRFGKA-XCPSOYJTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





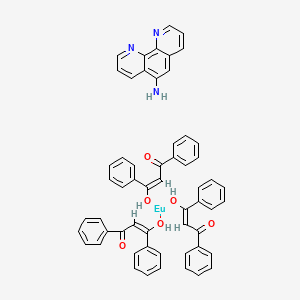
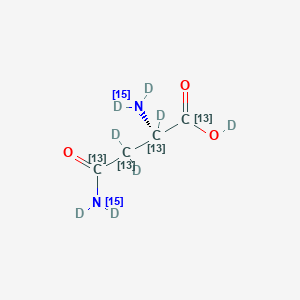
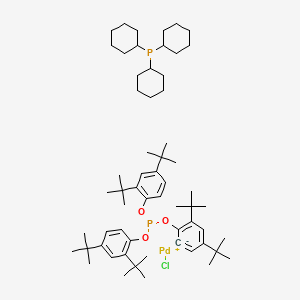
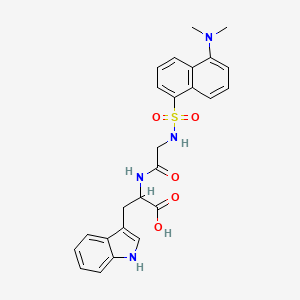



![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)

